molecular formula C19H18ClNO2 B5032634 8-[4-(4-chlorophenoxy)butoxy]quinoline

8-[4-(4-chlorophenoxy)butoxy]quinoline

Cat. No.: B5032634
M. Wt: 327.8 g/mol
InChI Key: UCRXGIMNVJYKKQ-UHFFFAOYSA-N
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Description

8-[4-(4-Chlorophenoxy)butoxy]quinoline is a synthetic quinoline derivative offered for research purposes. Quinoline rings are privileged structures in medicinal chemistry and are widely present in many bioactive molecules and approved drugs . This specific compound features a quinoline core linked to a 4-chlorophenoxy group via a butoxy chain, a structural motif that may influence its lipophilicity and biomolecular interactions. While the specific biological profile of this compound is yet to be fully characterized, research on analogous quinoline compounds suggests several potential avenues for investigation. Quinoline derivatives are extensively studied for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and antimalarial properties . Furthermore, certain 8-hydroxyquinoline derivatives and their metal complexes have demonstrated significant anticancer activity in preclinical studies and have entered clinical trials, such as the gallium(III) complex KP46 (AP-002) . The mechanism of action for many bioactive quinolines often involves chelation of metal ions, which can lead to the generation of reactive oxygen species or inhibition of metalloenzymes . Other potential mechanisms include intercalation into DNA and inhibition of key enzymes like topoisomerase or methionine aminopeptidase . Researchers are exploring this chemical class for potential applications in oncology, infectious diseases, and neurodegenerative disorders like Alzheimer's disease, where some quinoline derivatives have shown cholinesterase inhibitory activity . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

8-[4-(4-chlorophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRXGIMNVJYKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-chlorophenoxy)butoxy]quinoline typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with 8-hydroxyquinoline under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-chlorophenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[4-(4-chlorophenoxy)butoxy]quinoline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features for Comparison :

  • Substituent Position : Activity often depends on substituent placement (e.g., 7- or 8-position).
  • Functional Groups : Electron-withdrawing (e.g., -Cl, -SO₂) vs. electron-donating (e.g., -OCH₃, -NH₂) groups.
  • Linker Modifications : Ether, sulfonyl, or triazole bridges in the side chain.

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Functional Groups/Linkers Key Properties/Activities Reference
8-[4-(4-Chlorophenoxy)butoxy]quinoline 8-position Butoxy-4-chlorophenoxy Potential antimalarial/antimicrobial
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol (Compound 20) 5,7,8-positions Sulfonyl, fluoro, hydroxyl Catechol-O-methyltransferase inhibitor
7-(4-Chlorobutoxy)quinoline 7-position Butoxy-4-chloro Impurity in brexpiprazole synthesis
8-{4-[3-(Cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline 8-position Piperazine-cyclopentenyl Isoelectronic/isotypic crystal structures
2-(4-((Quinolin-8-yloxy)methyl)-1H-triazol-1-yl)acetyl chloride 8-position Triazole bridge Antifungal (Candida auris biofilm inhibition)
2.3. Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol 7-(4-Chlorobutoxy)quinoline
LogP (Predicted) ~3.5–4.0 ~2.8–3.2 (due to polar sulfonyl) ~3.0–3.5
Solubility Low (hydrophobic phenoxy) Moderate (sulfonyl enhances polarity) Low
Melting Point Not reported 223–225°C (ethanol recrystallization) Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-[4-(4-chlorophenoxy)butoxy]quinoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or click chemistry. For example, a quinoline core (e.g., 8-hydroxyquinoline) can react with a halogenated alkyl-phenoxy precursor (e.g., 4-(4-chlorophenoxy)butyl bromide) under basic conditions (e.g., K₂CO₃ in DMF or acetone). Optimization includes controlling reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 quinoline:alkylating agent). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak) and isotopic patterns for chlorine .
  • ¹H/¹³C NMR : Identify signals for the quinoline aromatic protons (δ 7.5–8.5 ppm), butoxy chain (-OCH₂- at δ 3.5–4.5 ppm), and 4-chlorophenoxy group (δ 6.8–7.2 ppm for aryl protons) .
  • FT-IR : Detect ether (C-O-C, ~1100 cm⁻¹) and quinoline ring vibrations (C=N, ~1600 cm⁻¹) .

Q. What are the established protocols for evaluating the biological activity of this compound derivatives in antimicrobial or enzyme inhibition assays?

  • Methodological Answer :

  • Antimicrobial Testing : Use microdilution assays (e.g., MIC determination against Candida auris or bacterial strains) with compound concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., fluconazole) and assess biofilm inhibition via crystal violet staining .
  • Enzyme Inhibition : Perform kinetic assays (e.g., α-glucosidase or kinase inhibition) using spectrophotometric methods. Validate results with molecular docking to identify binding interactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) be applied to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps for reactivity insights .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal cytochrome P450). Prioritize residues with hydrogen bonding (e.g., quinoline N) and hydrophobic interactions (chlorophenoxy group) .

Q. What strategies are recommended for resolving contradictions in bioactivity data between in vitro and cellular models for this compound derivatives?

  • Methodological Answer :

  • Mechanistic Studies : Compare cellular uptake (via LC-MS) and metabolic stability (e.g., microsomal assays) to identify bioavailability issues .
  • Data Normalization : Account for differences in assay conditions (e.g., serum proteins in cellular models) by using fold-change analysis relative to controls .

Q. How does the substitution pattern on the quinoline core (e.g., position of chlorophenoxy groups) influence the compound’s pharmacokinetic properties, and what experimental approaches validate these relationships?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with varying substituents (e.g., 6- or 8-position chlorophenoxy) and compare logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) .
  • In Vivo PK Studies : Administer derivatives to rodent models and measure AUC, Cmax, and half-life via LC-MS/MS. Correlate structural features (e.g., butoxy chain length) with clearance rates .

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